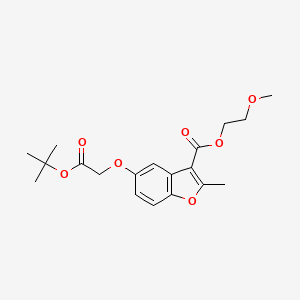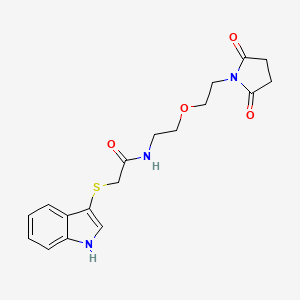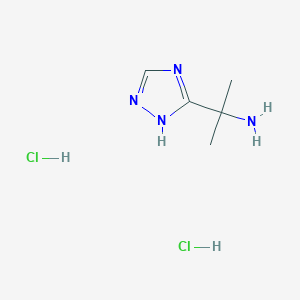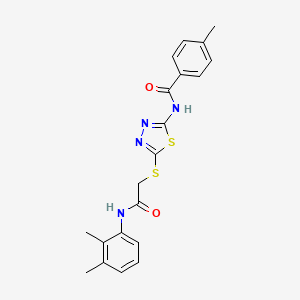![molecular formula C21H21NO5S2 B2671068 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-59-1](/img/structure/B2671068.png)
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and is known for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Design and Synthesis of PPAR Inverse Agonists
Researchers have explored the structural derivatives of thiophene carboxylate compounds for their potential as peroxisome proliferator-activated receptor (PPAR) β/δ inverse agonists. These compounds, including variations like PT-S264, have shown increased cellular activity and biological relevance in studies aiming to understand PPARβ/δ's role in physiological and pathophysiological processes (Toth et al., 2016).
Antiproliferative Activity and Tumor Selectivity
Thiophene derivatives have demonstrated pronounced anti-proliferative activity and tumor cell selectivity, particularly against specific tumor cell types such as leukemia/lymphoma. Modifications to the thiophene molecule, such as the introduction of alkyl chains, have led to compounds with significant tumor selectivity and cytotoxic activity, suggesting a potential pathway for developing novel cancer therapeutics (Thomas et al., 2017).
Synthesis of Antimicrobial Compounds
Thiophene carboxylate derivatives have been used to synthesize compounds with antimicrobial activities. Research into the reactivity of these compounds towards various reagents has produced a variety of derivatives with potential applications in combating microbial infections. The synthesized products have been tested against bacterial and fungal isolates, demonstrating the broad applicability of thiophene derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Development of Bioactive Molecules
The structural flexibility of thiophene carboxylate derivatives allows for the synthesis of a wide range of bioactive molecules. Studies have focused on creating compounds with potential antibacterial, antifungal, and anti-inflammatory properties, showcasing the versatility of thiophene derivatives in drug discovery and development processes (Faty et al., 2010).
Catalysis and Synthetic Methodologies
Thiophene derivatives have also been instrumental in developing new synthetic methodologies, including catalyzed reactions and the synthesis of polyfunctionalized compounds. These studies highlight the role of thiophene derivatives in advancing organic synthesis, providing efficient routes to diverse chemical structures with various functional groups (Nedolya et al., 2017).
properties
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-18-8-6-5-7-17(18)22-29(24,25)20-16(13-28-19(20)21(23)26-3)15-11-9-14(2)10-12-15/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIGAOAXKKOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670987.png)



![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670992.png)


![7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2670996.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2671005.png)
